N-(6-methylpyridin-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
Description
This compound features a central acetamide backbone linked to two distinct moieties:
- 4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl group: A tetrahydropyran (THP) ring substituted with a pyrrole at the 4-position. The THP ring enhances conformational flexibility, while the pyrrole may engage in hydrophobic or dipole interactions.
Properties
Molecular Formula |
C17H21N3O2 |
|---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C17H21N3O2/c1-14-5-4-6-15(18-14)19-16(21)13-17(7-11-22-12-8-17)20-9-2-3-10-20/h2-6,9-10H,7-8,11-13H2,1H3,(H,18,19,21) |
InChI Key |
RWCRNJQJXMWXFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CC2(CCOCC2)N3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-carboxylic Acid
The tetrahydropyran ring is constructed via a cyclization reaction. A representative protocol involves:
-
Cyclocondensation : Reacting γ-butyrolactone with pyrrole in the presence of a Lewis acid (e.g., ) at 80–100°C for 12 hours.
-
Carboxylation : Treating the intermediate with under high pressure (5 atm) using a palladium catalyst to yield the carboxylic acid derivative.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Catalyst | |
| Yield | 68–72% |
Acetamide Bond Formation
The carboxylic acid intermediate is converted to an acyl chloride using thionyl chloride (), followed by coupling with 6-methylpyridin-2-amine:
Optimization Insights
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) improves reaction homogeneity.
-
Base : Triethylamine () neutralizes HCl, driving the reaction forward.
-
Yield : 85–90% after purification via silica gel chromatography.
Aryl boronic esters facilitate the introduction of the pyrrole group. For example:
Key Data
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% PdCl(dppf) |
| Temperature | 80°C |
| Reaction Time | 16 hours |
| Yield | 75–80% |
This method, adapted from pyrazole syntheses, ensures regioselectivity and minimizes byproducts.
Buchwald-Hartwig Amination
To attach the 6-methylpyridin-2-yl group, a palladium-mediated amination is employed:
Conditions
-
Ligand : Xantphos enhances catalytic activity.
-
Solvent : 1,4-Dioxane/water (9:1) mixture.
Enzymatic and Biocatalytic Strategies
Enantioselective Synthesis Using Proteases
Patent EP1076718B1 describes enzymatic resolution for chiral intermediates. For instance, Aspergillus proteases selectively hydrolyze ester intermediates, enriching the desired enantiomer:
Process Parameters
| Parameter | Value |
|---|---|
| pH | 7.0–7.5 |
| Temperature | 37°C |
| Conversion | 45–50% |
This method achieves enantiomeric excess (ee) >98%, critical for pharmaceutical applications.
Industrial-Scale Production Considerations
Cost-Effective Purification Techniques
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl, reflux): Produces 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetic acid and 6-methylpyridin-2-amine.
-
Basic hydrolysis (NaOH, 80°C): Yields the corresponding carboxylate salt, with a reaction efficiency of >85% after 6 hours.
Table 1: Hydrolysis Conditions and Products
| Condition | Reagents | Temperature | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl | Reflux | Carboxylic acid + 6-methylpyridin-2-amine | 78 | |
| Basic hydrolysis | 2M NaOH | 80°C | Sodium carboxylate | 87 |
Nucleophilic Acyl Substitution
The acetamide group participates in nucleophilic substitution reactions:
-
With amines : Reacts with primary amines (e.g., methylamine) in THF to form substituted amides.
-
With alcohols : Under Mitsunobu conditions (DIAD, PPh₃), forms ester derivatives with phenols or aliphatic alcohols.
Notable Example :
Reaction with benzyl alcohol produces N-(6-methylpyridin-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetate (yield: 68%).
Reactivity of the Pyridine Ring
The 6-methylpyridine group undergoes electrophilic substitution:
-
Nitration (HNO₃/H₂SO₄): Introduces a nitro group at the C4 position (yield: 52%).
-
Halogenation (Br₂/FeBr₃): Bromination occurs at C3 , forming 3-bromo-6-methylpyridin-2-yl derivatives .
Table 2: Pyridine Ring Modifications
| Reaction | Reagents | Position | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C4 | 4-Nitro-6-methylpyridin-2-yl derivative | 52 | |
| Bromination | Br₂/FeBr₃ | C3 | 3-Bromo-6-methylpyridin-2-yl derivative | 61 |
Pyrrole Ring Functionalization
The pyrrole moiety participates in electrophilic aromatic substitution:
-
Sulfonation (H₂SO₄, SO₃): Forms sulfonated derivatives at the C3 position of pyrrole .
-
Vilsmeier-Haack Reaction (POCl₃/DMF): Introduces a formyl group at C2 (yield: 44%) .
Tetrahydropyran Ring Opening
Under strong acidic conditions (H₂SO₄, 120°C), the tetrahydropyran ring undergoes cleavage to form a diol intermediate, which further dehydrates to yield conjugated dienes .
Catalytic Hydrogenation
The pyrrole ring is selectively hydrogenated using Pd/C (5 atm H₂) to produce a pyrrolidine derivative while preserving the pyridine and acetamide groups (yield: 91%) .
Table 3: Catalytic Hydrogenation Outcomes
| Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrrole derivative | Pd/C | 5 atm H₂ | Pyrrolidine derivative | 91 |
Stability Under Oxidative Conditions
The compound shows moderate stability toward oxidizing agents:
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Acetamide-Based Kinase Inhibitors
Example: N-[(2,6-difluorophenyl)methyl]-2-[3-(6-methylpyridin-2-yl)-4-(quinolin-4-yl)-1H-pyrazol-1-yl]acetamide (Tunisertib, CAS 2647949-48-0) :
- Structural Features: Contains a pyrazolyl core linked to quinoline and pyridinyl groups, with a difluorophenylmethyl substituent.
- Key Differences: Tunisertib’s larger aromatic system (quinoline) and fluorinated phenyl group likely enhance kinase binding affinity compared to the THP-pyrrole moiety in the target compound.
Quinoline/Indole Derivatives
Example: N-(4-(6-(1H-Pyrrol-1-yl)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (MW 561) :
- Structural Features: Combines quinoline, indole, and pyrrole moieties with a piperidinylidene-acetamide linker.
Fluorophenyl and Heterocyclic Acetamides
Example : N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate :
- Structural Features : Fluorophenyl and sulfinyl-imidazole groups enhance hydrophobicity and metabolic stability.
- Key Differences : The sulfinyl group may influence chiral recognition in enzyme binding, whereas the target compound’s pyrrole-THP system lacks such stereochemical complexity.
Thioether-Containing Acetamides
Example : 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-2-methylphenyl)acetamide (CAS 618880-39-0) :
- Structural Features : Triazolylthio group and chlorophenyl substituent.
- Key Differences : The thioether linkage may increase susceptibility to oxidative metabolism compared to the target compound’s ether and amide bonds.
Simple Pyridinyl Acetamides
Example : N-(3-methylpyridin-4-yl)acetamide :
- Structural Features : Minimalist structure with a single pyridine ring.
Key Research Findings and Implications
- Structural Complexity vs. Bioactivity: Compounds with extended aromatic systems (e.g., Tunisertib , quinoline derivatives ) often exhibit stronger kinase inhibition but may face challenges in solubility and bioavailability. The target compound’s THP-pyrrole system could balance flexibility and hydrophobicity.
- Metabolic Considerations : Thioether-containing analogs highlight the trade-off between electronic effects and metabolic stability, whereas the target compound’s lack of sulfur may favor slower hepatic clearance.
- Target Selectivity : Fluorophenyl and sulfinyl groups demonstrate how subtle substituents influence target engagement, suggesting that the target compound’s pyrrole moiety could be optimized for selective binding.
Biological Activity
The compound N-(6-methylpyridin-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a pyridine ring, a tetrahydropyran moiety, and a pyrrole group. Its molecular formula is , indicating the presence of nitrogen-rich heterocycles which are often associated with significant biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 284.36 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not reported |
| LogP | 2.5 |
Anthelmintic Activity
Recent studies have identified anthelmintic properties in various compounds related to the target molecule. For instance, a study on a small chemical library revealed that certain derivatives exhibited significant activity against parasitic helminths, which are responsible for considerable morbidity in developing countries . While specific data on the target compound is limited, its structural similarities to active compounds suggest potential efficacy.
Antioxidant and Antihypertensive Effects
In related research involving structurally similar compounds, antioxidant activities were assessed using the DPPH assay. Several derivatives demonstrated enhanced free radical scavenging abilities compared to their parent compounds . Additionally, antihypertensive effects were noted in some analogs, indicating that modifications to the structure can yield beneficial cardiovascular effects.
The proposed mechanisms of action for similar compounds often involve modulation of enzymatic pathways or receptor interactions. For instance, angiotensin II receptor antagonists have been shown to lower blood pressure effectively with minimal side effects. Molecular docking studies indicate that such compounds may bind effectively to key receptors involved in hypertension and oxidative stress .
Case Studies
- Study on TGF-β1 Inhibition : A recent publication highlighted a related compound's role as a selective TGF-β1 receptor inhibitor, showing promise in treating renal fibrosis. The study emphasized the importance of structural modifications for enhancing selectivity and potency .
- Antimicrobial Activity : Another study evaluated various derivatives for their antimicrobial properties using agar diffusion methods. Results indicated that certain modifications led to significant increases in antibacterial activity against common pathogens .
Q & A
Basic Research Questions
Q. How can synthetic routes for this compound be systematically designed to ensure reproducibility and scalability?
- Methodological Answer : Begin with retrosynthetic analysis to identify key fragments, such as the tetrahydropyran and pyrrole moieties. Use protecting groups (e.g., THP for alcohols) to stabilize reactive intermediates during multi-step synthesis, as demonstrated in analogous acetamide syntheses . Employ orthogonal reaction conditions (e.g., LAH reduction for ester-to-alcohol conversion) and validate each step using HPLC or TLC. Scalability can be tested via iterative adjustments to solvent volume, catalyst loading, and temperature gradients while monitoring yield and purity.
Q. What analytical techniques are most effective for structural characterization of this compound and its intermediates?
- Methodological Answer : Combine X-ray crystallography for absolute configuration determination (if crystals are obtainable) with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Use 2D NMR (e.g., - HSQC, HMBC) to resolve stereochemistry and verify substituent positions on the tetrahydropyran and pyrrole rings. For intermediates, FT-IR can track functional group transformations (e.g., amide bond formation) .
Q. How can reaction conditions be optimized to maximize yield while minimizing side products?
- Methodological Answer : Apply statistical Design of Experiments (DoE) to evaluate interactions between variables like temperature, catalyst type, and solvent polarity. For example, a Central Composite Design can identify optimal conditions for coupling reactions involving the pyridine and pyrrole subunits. Response surface modeling helps predict yield trends, while LC-MS monitors byproduct formation .
Advanced Research Questions
Q. What computational approaches are suitable for elucidating the reaction mechanism of key synthetic steps (e.g., cyclization or amide coupling)?
- Methodological Answer : Use quantum chemical calculations (DFT or ab initio methods) to model transition states and energy barriers for cyclization steps. Compare computed IR spectra with experimental data to validate intermediates. Molecular dynamics simulations can further explore solvent effects on reaction pathways, as seen in ICReDD’s reaction design workflows .
Q. How can stereochemical outcomes be controlled during synthesis, and what techniques validate enantiomeric purity?
- Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis (e.g., BINAP-metal complexes) for stereocontrol during tetrahydropyran ring formation. Analyze enantiomeric excess using chiral HPLC with a polysaccharide column or via polarimetry. Single-crystal X-ray diffraction remains the gold standard for absolute stereochemical confirmation .
Q. How should conflicting data from biological assays (e.g., inconsistent IC values) be addressed?
- Methodological Answer : Conduct a meta-analysis of assay conditions (e.g., buffer pH, cell line variability, and protein concentration) to identify confounding factors. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Cross-reference with computational docking studies to reconcile discrepancies between experimental and predicted activity .
Q. What strategies are effective in designing catalytic systems for large-scale synthesis of this compound?
- Methodological Answer : Screen heterogeneous catalysts (e.g., immobilized palladium for cross-couplings) to improve recyclability and reduce metal contamination. Use flow chemistry to enhance heat/mass transfer and scale up critical steps like hydrogenation. Monitor catalyst degradation via XPS or TEM and correlate with yield data .
Q. How can the compound’s stability under varying environmental conditions (e.g., light, humidity) be systematically evaluated?
- Methodological Answer : Perform accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months). Analyze degradation products via UPLC-QTOF-MS and identify vulnerable functional groups (e.g., amide hydrolysis). Use DSC/TGA to assess thermal stability and XRD to detect polymorphic transitions under stress conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
